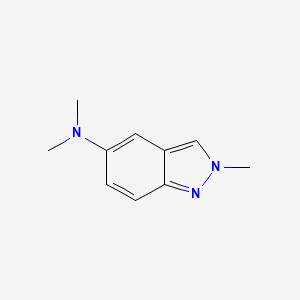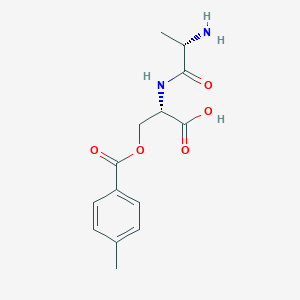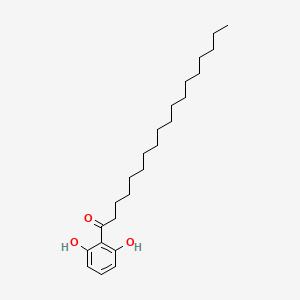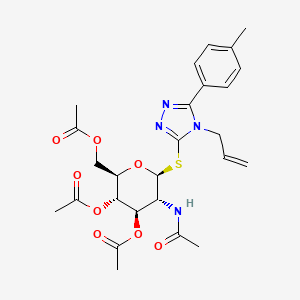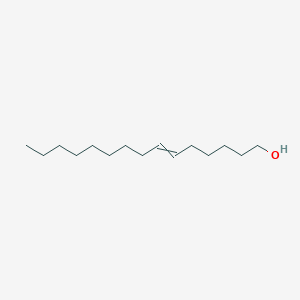
Pentadec-6-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadec-6-EN-1-OL: is an organic compound with the molecular formula C15H30O . It is a long-chain unsaturated alcohol, specifically a 15-carbon chain with a double bond at the 6th position and a hydroxyl group at the 1st position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Pentadec-6-EN-1-OL involves the Grignard reaction. This process typically starts with the reaction of a 6-bromo-1-hexene with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with a 1-bromohexane to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 1-pentadecene. This two-step process includes the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pentadec-6-EN-1-OL can undergo oxidation reactions to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert it to the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Pentadec-6-enal (aldehyde) and pentadec-6-enoic acid (carboxylic acid).
Reduction: this compound (saturated alcohol).
Substitution: Pentadec-6-en-1-chloride (alkyl chloride).
Applications De Recherche Scientifique
Chemistry: Pentadec-6-EN-1-OL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It is also investigated for its potential antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological membranes makes it a candidate for drug delivery systems.
Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also employed as a surfactant and emulsifying agent in various industrial applications.
Mécanisme D'action
The mechanism of action
Propriétés
Numéro CAS |
921600-07-9 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
pentadec-6-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h9-10,16H,2-8,11-15H2,1H3 |
Clé InChI |
HOHBDLSNJIZNTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)
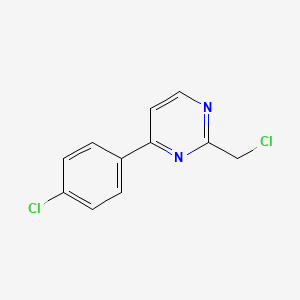

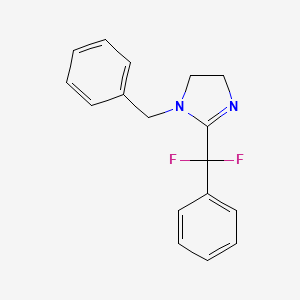
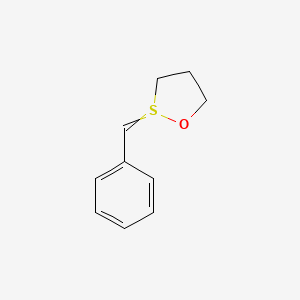
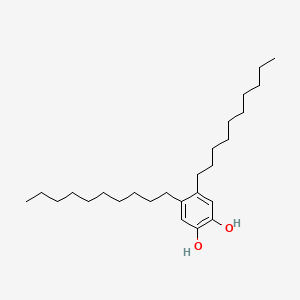
![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
